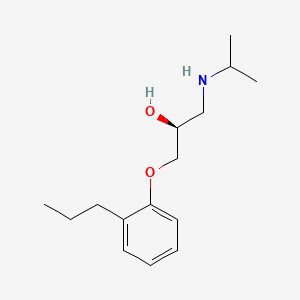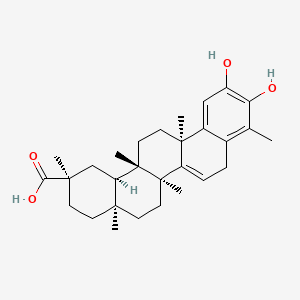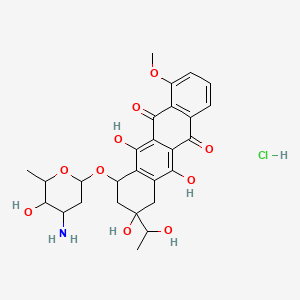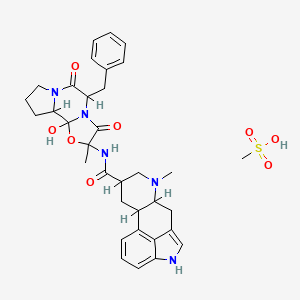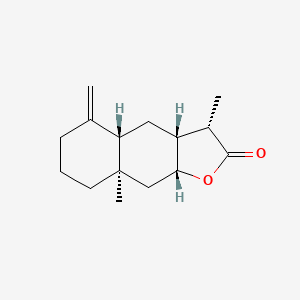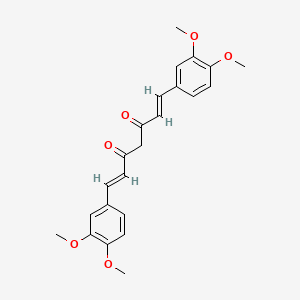
ジメトキシクルクミン
概要
説明
Dimethoxycurcumin is a lipophilic compound derived from curcumin, the principal curcuminoid of turmeric (Curcuma longa L.). It is known for its improved bioavailability and stability compared to curcumin, making it a promising candidate for various therapeutic applications . Dimethoxycurcumin retains the anticancer potency of curcumin while addressing some of its limitations, such as poor solubility and low metabolic stability .
科学的研究の応用
Chemistry: It is used as a model compound for studying the chemical behavior of curcuminoids and their derivatives.
作用機序
Target of Action
Dimethoxycurcumin (DiMC) is a lipophilic compound derived from curcumin that maintains its anticancer potency . It has been found that DiMC could inhibit the expression of cyclin-dependent kinase four (CDK4) and cyclin-D1 while inducing the expression of p53 and p21 . These proteins play a key role in cell cycle regulation, and their modulation can lead to cell cycle arrest .
Mode of Action
DiMC interacts with its targets, primarily CDK4, cyclin-D1, p53, and p21, leading to changes in their expression levels . The inhibition of CDK4 and cyclin-D1, coupled with the induction of p53 and p21, results in the arrest of the cell cycle . This prevents the proliferation of cancer cells and can lead to their death .
Biochemical Pathways
The primary biochemical pathway affected by DiMC is the cell cycle. By modulating the expression of key proteins involved in this pathway, DiMC can halt the progression of the cell cycle . This disrupts the normal growth and division of cancer cells, leading to their death .
Pharmacokinetics
One of the major challenges with the use of curcumin, from which DiMC is derived, is its poor solubility and low metabolic stability . Dimc has greatly improved adme (absorption, distribution, metabolism, and excretion) properties . It is more stable in cultured cells, less extensively metabolized in microsomal systems, and more stable in vivo compared to curcumin . These properties greatly improve its systematic bioavailability, making it a promising plant-derived anticancer agent .
Result of Action
The primary result of DiMC’s action is the induction of apoptosis, or programmed cell death, in cancer cells . By inhibiting the cell cycle, DiMC prevents the proliferation of cancer cells. Over time, this leads to a reduction in the size of tumors .
Action Environment
The action of DiMC can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of DiMC, which in turn can impact its bioavailability and efficacy . Additionally, the presence of other compounds or drugs can influence the metabolism of DiMC, potentially affecting its action
生化学分析
Biochemical Properties
Dimethoxycurcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to be more potent than curcumin in inhibiting proliferation and inducing apoptosis in human HCT116 colon cancer cells . The methylene group among the β-diketone structure provides Dimethoxycurcumin with remarkable antioxidant properties .
Cellular Effects
Dimethoxycurcumin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting proliferation and inducing apoptosis in cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Dimethoxycurcumin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is significantly more potent than curcumin in inhibiting proliferation and inducing apoptosis in HCT116 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethoxycurcumin change over time. It is more stable than curcumin in cultured cells and in vivo . It also shows limited metabolism, contributing to its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Dimethoxycurcumin vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is known that Dimethoxycurcumin is more stable in vivo compared to curcumin .
Metabolic Pathways
Dimethoxycurcumin is involved in various metabolic pathways. While specific enzymes or cofactors it interacts with are not mentioned in the available literature, it is known that Dimethoxycurcumin is less extensively metabolized in microsomal systems compared to curcumin .
Transport and Distribution
Its improved stability suggests that it may have different transport and distribution characteristics compared to curcumin .
Subcellular Localization
Its improved stability and limited metabolism suggest that it may have different localization characteristics compared to curcumin .
準備方法
Synthetic Routes and Reaction Conditions: Dimethoxycurcumin can be synthesized through the methylation of curcumin. The process involves the conversion of the hydroxyl groups in curcumin to methoxy groups. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the preparation of dimethoxycurcumin may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The thin-film dispersion ultrasonic method has been employed to prepare dimethoxycurcumin niosomes, achieving an encapsulation rate of 88.1% and a drug-loading amount of 4.03% .
化学反応の分析
Types of Reactions: Dimethoxycurcumin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert dimethoxycurcumin to its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
類似化合物との比較
Dimethoxycurcumin is compared with other curcumin analogues such as:
Demethoxycurcumin: A curcumin analogue with one less methoxy group, showing similar but slightly different biological activities.
Bisdemethoxycurcumin: Another analogue with two less methoxy groups, exhibiting distinct anti-inflammatory and anticancer properties.
Tetrahydrocurcumin: A hydrogenated form of curcumin with different pharmacokinetic properties and biological activities.
Uniqueness of Dimethoxycurcumin: Dimethoxycurcumin stands out due to its enhanced bioavailability and stability, making it a more effective therapeutic agent compared to its analogues . Its ability to modulate multiple molecular targets and pathways further highlights its potential as a versatile anticancer agent .
特性
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSBVCDPKODEX-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316356 | |
| Record name | Dimethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160096-59-3, 52328-98-0 | |
| Record name | Dimethoxycurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratryl curcuminoid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160096593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(3,4-dimethoxyphenyl)-, (1E,6E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D60XLY608D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethoxycurcumin exert its anti-cancer effects?
A1: Dimethoxycurcumin exhibits anti-cancer activity through multiple mechanisms, including:
- Inducing apoptosis: DiMC promotes apoptosis, a programmed cell death mechanism, in various cancer cell lines, including colon cancer [] and glioblastoma [].
- Cell cycle arrest: DiMC can induce cell cycle arrest at specific phases, preventing cancer cell proliferation. Studies show its ability to cause G2/M arrest and sub-G1 accumulation in glioma cells [].
- Inhibiting proliferation signaling pathways: DiMC targets various signaling pathways involved in cancer cell growth and survival. For instance, it can downregulate the expression of BMI1, a protein associated with cell proliferation and tumor progression [].
- Modulating oxidative stress: DiMC exhibits both antioxidant and pro-oxidant activities. It acts as a pro-oxidant in tumor cells, leading to increased reactive oxygen species (ROS) production, which contributes to cell death [].
Q2: Does Dimethoxycurcumin interact with DNA?
A2: Yes, DiMC interacts with DNA, primarily as a minor groove binder []. It does not intercalate between DNA base pairs or cause significant unwinding of the DNA helix [].
Q3: How does Dimethoxycurcumin affect epigenetic modifications?
A3: Dimethoxycurcumin can modulate epigenetic modifications, influencing gene expression without directly altering DNA sequences. Studies show that DiMC can inhibit histone lysine methyltransferases (HKMTs) and enhance the activity of histone lysine demethylases (HKDMs), ultimately affecting gene transcription [].
Q4: What is the molecular formula and weight of Dimethoxycurcumin?
A4: The molecular formula of Dimethoxycurcumin is C21H20O6, and its molecular weight is 368.38 g/mol.
Q5: What spectroscopic data is available for Dimethoxycurcumin?
A5: Various spectroscopic techniques have been employed to characterize DiMC, including:
- UV-Vis spectroscopy: DiMC exhibits characteristic absorption peaks in the UV-Vis region, typically around 425 nm [].
- NMR spectroscopy: 1H and 13C NMR spectra provide detailed structural information, including the presence of keto-enol tautomerism in DiMC [].
Q6: What strategies enhance the stability and bioavailability of Dimethoxycurcumin?
A6: Several formulation strategies have been explored to improve DiMC stability and bioavailability:
- Encapsulation in liposomes: Incorporating DiMC into liposomes enhances its solubility and stability, allowing for controlled release and improved delivery [].
- Polymeric micelles: Dimethoxycurcumin-loaded polymeric micelles offer enhanced drug loading capacity, sustained release, and improved pharmacokinetic properties [].
- Cyclodextrin inclusion complexes: Complexing DiMC with cyclodextrins, such as α-cyclodextrin and β-cyclodextrin, improves its solubility, stability, and antioxidant activity [].
Q7: How does Dimethoxycurcumin behave in vivo?
A7: Dimethoxycurcumin exhibits improved pharmacokinetic properties compared to curcumin, including enhanced oral bioavailability []. It undergoes metabolism via pathways similar to curcumin, but its metabolic degree is less extensive []. Excretion occurs primarily through bile and feces [].
Q8: What evidence supports the anti-cancer activity of Dimethoxycurcumin?
A8: Numerous in vitro and in vivo studies demonstrate the anti-cancer potential of DiMC:
- In vitro studies: DiMC inhibits the proliferation of various cancer cell lines, including colon cancer [], glioblastoma [], and melanoma []. It induces apoptosis, causes cell cycle arrest, and modulates signaling pathways involved in cancer cell growth and survival.
- In vivo studies: In animal models, DiMC exhibits antitumor effects against various cancers. For example, in a colon cancer model, DiMC, alone and in combination with 5-fluorouracil, suppressed tumor growth and induced apoptosis [].
Q9: Can Dimethoxycurcumin be used in combination with other anti-cancer agents?
A9: Research suggests the potential of DiMC in combination therapies:
- Dimethoxycurcumin and 5-fluorouracil: This combination demonstrates additive antitumor effects in colon cancer cells [].
- Dimethoxycurcumin and DNA methylation inhibitors: Combining DiMC with DNA methyltransferase inhibitors, such as decitabine, enhances the re-expression of promoter-methylated tumor suppressor genes, potentially enhancing anti-cancer effects [].
Q10: Is Dimethoxycurcumin safe for human use?
A10: While preclinical studies suggest that DiMC is generally well-tolerated, further research, including clinical trials, is essential to establish its safety profile in humans.
Q11: What drug delivery strategies are being explored for Dimethoxycurcumin?
A11: Various drug delivery systems aim to improve DiMC's therapeutic efficacy:
- Polymeric micelles: These nanocarriers enhance DiMC solubility, stability, and tumor targeting, increasing drug accumulation at the tumor site [].
- Liposomes: Liposomal formulations of DiMC improve its delivery to target cells and tissues, potentially enhancing its therapeutic index [].
Q12: How is Dimethoxycurcumin quantified?
A12: High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly used method for quantifying DiMC in various matrices, including plant extracts, formulations, and biological samples [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


